molecular formula C7H16N2O2 B1597474 (S)-1-Amino-3-morpholinopropan-2-ol CAS No. 452105-36-1

(S)-1-Amino-3-morpholinopropan-2-ol

Cat. No.: B1597474
CAS No.: 452105-36-1
M. Wt: 160.21 g/mol
InChI Key: YSGPOQDTHDLUGE-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Chiral Amino Alcohol Scaffolds in Modern Organic Synthesis and Drug Design

Chiral amino alcohols are a privileged class of organic compounds that are fundamental to the fields of organic synthesis and drug design. Their importance stems from their bifunctional nature, possessing both an amino and a hydroxyl group, and their inherent chirality. This combination of features makes them invaluable as:

Chiral Building Blocks: Enantiomerically pure amino alcohols are crucial starting materials for the synthesis of a vast array of complex natural products and pharmaceutical agents. researchgate.net Their defined stereochemistry is often essential for the biological activity of the target molecule.

Chiral Auxiliaries and Ligands: The ability of chiral amino alcohols to coordinate with metal centers has led to their widespread use as ligands in asymmetric catalysis. These ligands can induce high levels of enantioselectivity in a variety of chemical transformations, enabling the synthesis of single-enantiomer products. researchgate.net

Pharmacophores: The 1,2-amino alcohol motif is a key structural feature in numerous biologically active compounds, where it often plays a critical role in binding to biological targets such as enzymes and receptors.

The demand for enantiopure β-amino alcohols continues to drive the development of new and efficient synthetic methods, highlighting their central role in the advancement of chemical and pharmaceutical sciences.

Position of (S)-1-Amino-3-morpholinopropan-2-ol within the Context of Morpholine-Containing Compounds

The morpholine (B109124) ring is a heterocyclic motif that is frequently incorporated into the structure of bioactive molecules and approved drugs. e3s-conferences.org Its prevalence in medicinal chemistry can be attributed to several advantageous properties:

Physicochemical Properties: The morpholine group can enhance the aqueous solubility and polarity of a molecule, which can in turn improve its pharmacokinetic profile.

Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, which can increase the in vivo half-life of a drug.

Synthetic Accessibility: Morpholine and its derivatives are readily available and can be easily incorporated into larger molecules through various synthetic routes. e3s-conferences.org

This compound combines the desirable features of the morpholine scaffold with the versatile functionality of a chiral amino alcohol. This unique combination positions it as a valuable intermediate for the synthesis of complex molecules where the morpholine moiety is a key pharmacophoric element or a modulator of drug-like properties. Its application can be seen in the development of agents targeting a wide range of diseases, including cancer and infectious diseases. e3s-conferences.orgresearchgate.net

Evolution of Research Interest and Key Milestones in the Compound's Study

The research interest in this compound is intrinsically linked to its successful application as a key intermediate in the synthesis of important pharmaceutical agents. A significant milestone in the study of this compound is its use in the synthesis of the oxazolidinone antibiotic, Linezolid.

Linezolid is a crucial therapeutic agent for treating infections caused by multi-drug resistant Gram-positive bacteria. derpharmachemica.com Several synthetic routes to Linezolid and its analogues utilize this compound or its precursors, highlighting the compound's strategic importance. derpharmachemica.comasianpubs.orgnewdrugapprovals.org The development and optimization of synthetic pathways to produce Linezolid on an industrial scale have solidified the role of this chiral amino alcohol as a commercially valuable building block.

The evolution of research involving this compound is therefore less about the study of the molecule in isolation and more about its enabling role in the broader field of drug discovery and development. Its presence in the synthetic routes of clinically significant drugs has spurred interest in its own efficient and scalable synthesis.

Fundamental Structural Features and Their Implications for Chemical Behavior

The chemical behavior of this compound is dictated by its distinct structural components: a primary amine, a chiral secondary alcohol, and a morpholine ring.

PropertyValue
IUPAC Name(2S)-1-amino-3-(4-morpholinyl)-2-propanol
Molecular FormulaC₇H₁₆N₂O₂
Molecular Weight160.21 g/mol
Chirality(S)-enantiomer

The primary amine is a nucleophilic and basic center, readily undergoing reactions such as acylation, alkylation, and salt formation. The secondary alcohol can be oxidized, esterified, or participate in ether formation. The stereocenter at the alcohol-bearing carbon (C2) is of paramount importance, as the specific (S)-configuration is often crucial for the biological activity of the final product, as seen in the case of Linezolid. newdrugapprovals.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-amino-3-morpholin-4-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c8-5-7(10)6-9-1-3-11-4-2-9/h7,10H,1-6,8H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGPOQDTHDLUGE-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C[C@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362510
Record name (2S)-1-amino-3-morpholin-4-ylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452105-36-1
Record name (αS)-α-(Aminomethyl)-4-morpholineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452105-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-1-amino-3-morpholin-4-ylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies for S 1 Amino 3 Morpholinopropan 2 Ol and Its Chiral Analogues

Enantioselective Synthesis Strategies and Stereochemical Control

The precise control of stereochemistry is paramount in the synthesis of chiral molecules to ensure the desired therapeutic effects and avoid potential adverse effects from other stereoisomers. Various advanced methodologies have been developed to achieve high enantioselectivity in the synthesis of chiral amino alcohols.

Asymmetric Synthetic Routes to (S)-1-Amino-3-morpholinopropan-2-ol

The creation of chiral amino alcohols often involves the asymmetric reduction of α-amino ketones or the ring-opening of epoxides. Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines represents a facile and simplified strategy for accessing chiral 1,2-amino alcohols, which are present in numerous natural products and pharmaceutical agents. acs.org Another innovative approach involves a chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines, utilizing a radical polar crossover strategy to construct β-amino alcohols with adjacent chiral centers. westlake.edu.cn This method offers a modular synthesis from readily available starting materials. westlake.edu.cn

Furthermore, biocatalytic approaches using engineered amine dehydrogenases (AmDHs) have emerged as a powerful tool for the one-step synthesis of chiral amino alcohols from α-hydroxy ketones with high enantioselectivity. frontiersin.orgnih.gov These enzymatic methods operate under mild conditions and use ammonia (B1221849) as the amino donor, presenting a green alternative to traditional chemical synthesis. frontiersin.orgnih.gov

Diastereoselective and Enantiomeric Excess Optimization in Synthesis

Achieving high diastereoselectivity and enantiomeric excess (ee) is a key focus in chiral synthesis. In the synthesis of chiral 1,2-amino alcohols, the use of chiral auxiliaries, such as pseudoephedrine, in conjunction with a Brønsted acid catalyst can lead to morpholinone products with high yields and selectivities, which can then be converted to the desired amino alcohols. nih.govfigshare.com Similarly, chiral hydrazones have been shown to react with organolithium reagents to produce chiral hydrazines with extremely high diastereoselectivity (up to >99% de), which are readily converted to chiral amino alcohols. nih.gov

Optimization of reaction conditions is crucial for maximizing enantiomeric excess. For instance, in chromium-catalyzed asymmetric cross-coupling, scale-up experiments followed by simple recrystallization and removal of protective groups have yielded chiral β-amino alcohol products with an impressive 99% ee. westlake.edu.cn Fluorescence-based assays have also been developed for the high-throughput determination of enantiomeric excess in chiral compounds, including amino alcohols, which can accelerate the discovery of efficient chiral catalysts and auxiliaries. nih.gov

Chiral Pool and Chiral Auxiliary Approaches

The chiral pool, which consists of readily available enantiopure compounds from natural sources like amino acids and sugars, provides a cost-effective and efficient strategy for synthesizing complex chiral molecules. wikipedia.orgmdpi.combaranlab.org These natural building blocks can be converted into valuable chiral amino alcohols, preserving their inherent chirality throughout the synthetic sequence. wikipedia.orgbaranlab.org For example, L-phenylalanine can be converted into enantiomerically pure 2-phenylglycinol or phenylethanolamine through multi-enzyme pathways. nih.gov

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org Oxazolidinones, often derived from amino acids, are a prominent class of chiral auxiliaries used in asymmetric synthesis. wikipedia.org For instance, the alkylation of chiral glycine (B1666218) derivatives possessing an axially chiral BINOL as an auxiliary allows for the preparation of a variety of enantiomerically pure uncommon α-amino acids. wikipedia.org Pseudoephedrine and (S)-indoline are other examples of chiral auxiliaries that have been effectively used in the synthesis of chiral 1,2-amino alcohols. nih.govfigshare.comnih.gov

Green Chemistry Principles in the Sustainable Production of the Compound

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. This involves developing more sustainable synthetic routes that are safer, more efficient, and generate less waste.

Development of Environmentally Benign Reaction Conditions and Solvents, including Aqueous Media

A key aspect of green chemistry is the use of environmentally benign solvents. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. researchgate.net The mild aminolysis of epoxides in water has been shown to produce β-amino alcohols with high selectivity and in excellent yields without the need for a catalyst. organic-chemistry.org The use of aqueous media has also been explored in the synthesis of morpholines from 1,2-amino alcohols, offering significant environmental and safety benefits over traditional methods. nih.gov

Furthermore, nature-derived products like fruit juices and peel extracts are emerging as sustainable alternatives to conventional solvents for certain synthetic transformations, such as the N-acetylation of amino acids. nih.gov The use of bio-based solvents can lead to milder reaction conditions and reduced environmental impact. nih.gov

Catalytic Systems for Enhanced Atom Economy and Reduced Waste Generation

Catalytic reactions are a cornerstone of green chemistry as they allow for the use of small amounts of a catalyst to generate large quantities of product, thereby increasing atom economy and reducing waste. organic-chemistry.org For example, scandium(III) triflate has been used to catalyze the asymmetric ring-opening of meso-epoxides with aromatic amines in water, affording β-amino alcohols in high yields and with excellent enantioselectivities. organic-chemistry.org

Biocatalytic systems, such as those employing enzymes, offer a highly efficient and environmentally friendly approach to synthesis. mdpi.comnih.gov Multi-enzyme cascades have been developed for the synthesis of chiral amino alcohols from renewable starting materials like L-phenylalanine, demonstrating high atom economy and improved sustainability. nih.govresearchgate.net These enzymatic processes can be conducted in one-pot systems, further simplifying procedures and reducing waste. researchgate.net The development of reusable solid base catalysts, such as Na-Y zeolite, for the synthesis of β-amino alcohols also contributes to waste reduction and a more sustainable process. organic-chemistry.org

Microwave-Assisted, Ultrasound-Mediated, and Photochemical Synthetic Pathways

The quest for more efficient, rapid, and environmentally benign synthetic routes to chiral molecules like this compound has led to the exploration of alternative energy sources such as microwaves, ultrasound, and light. These methods offer distinct advantages over conventional heating by promoting faster reactions, often with higher yields and selectivity.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates. beilstein-journals.orgnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds and amino acid derivatives. beilstein-journals.orgnih.gov In the context of synthesizing precursors or analogues of this compound, microwave-assisted methods can drastically reduce reaction times from hours to minutes. beilstein-journals.orgnih.gov For instance, the synthesis of hydantoins from amino acids, a process that can be adapted for related amino alcohol derivatives, is significantly expedited under microwave irradiation. beilstein-journals.org This rapid heating can lead to improved yields and purities of the final products. nih.gov The efficiency of microwave-assisted synthesis has been demonstrated in the preparation of complex molecules, including collagen-mimetic lipopeptides and α-aminophosphonates, highlighting its broad applicability. nih.govresearchgate.net

Key Advantages of Microwave-Assisted Synthesis:

Rapid Reaction Times: Significant reduction in synthesis duration compared to conventional heating methods. beilstein-journals.orgnih.gov

Increased Yields and Purity: Often leads to cleaner reactions with fewer byproducts. nih.gov

Enhanced Reaction Control: Precise temperature control allows for optimization of reaction conditions.

Ultrasound-Mediated Synthesis:

Sonication, the application of ultrasound to a reaction mixture, provides an alternative method for accelerating chemical transformations. This technique has been effectively used in the one-pot, multi-component synthesis of various heterocyclic compounds, including isoxazolines and 1,4-dihydropyridines. nih.govrsc.org Ultrasound-promoted synthesis often results in shorter reaction times, excellent yields, and milder reaction conditions. rsc.orgmdpi.com The synthesis of 2-amino-1,3-selenazoles derived from protected amino acids has also been successfully achieved using ultrasound, demonstrating its utility in generating functionalized building blocks. researchgate.net The beneficial effects of ultrasound are attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, thereby enhancing reaction rates.

Benefits of Ultrasound-Mediated Synthesis:

Accelerated Reactions: Cavitation effects lead to faster reaction kinetics.

Milder Conditions: Often allows for reactions to be carried out at lower temperatures. rsc.org

Improved Yields: Can lead to higher product yields compared to silent reactions. mdpi.com

Photochemical Synthetic Pathways:

Photochemical methods, utilizing light to initiate chemical reactions, offer unique opportunities for the construction of complex molecular architectures. Visible light-mediated formal [3+2] cycloadditions have been developed for the synthesis of aminocyclopentane and 1-aminonorbornane derivatives, showcasing the power of photochemistry in creating novel amino-functionalized scaffolds. chemrxiv.orgnih.gov These reactions are often operationally simple and can tolerate a variety of functional groups. chemrxiv.org While direct photochemical synthesis of this compound is not prominently documented, the principles of photochemical synthesis of amino-containing heterocycles provide a foundation for developing new synthetic strategies. chemrxiv.orgnih.gov

Features of Photochemical Synthesis:

Unique Reactivity: Access to reaction pathways not achievable through thermal methods.

High Selectivity: Can often provide high levels of stereoselectivity.

Mild Conditions: Reactions are typically conducted at ambient temperature.

Strategies for Minimizing Derivatization and Protecting Group Usage through Enzymatic Processes

Biocatalysis has proven to be an effective methodology for the preparation of chiral amines and amino-polyols. nih.gov Enzymes operate with high regio- and stereoselectivity, allowing for the direct functionalization of specific sites within a molecule without affecting other reactive groups. nih.gov This inherent selectivity obviates the need for many protection-deprotection steps.

A notable example is the three-component stereoselective enzymatic synthesis of amino-diols and amino-polyols. nih.gov This approach combines biocatalytic aldol (B89426) reactions with reductive aminations in a one-pot sequence, using a diverse set of starting materials without the need for protecting groups. nih.gov Key to this strategy is the use of enzymes like D-fructose-6-phosphate aldolase (B8822740) (FSA) variants and imine reductases (IREDs) that can tolerate highly functionalized substrates. nih.gov

Similarly, the use of transaminase enzymes offers a direct and efficient route to chiral amines. For instance, the enantiomerically pure (R)-3-aminobutan-1-ol can be prepared by treating 4-hydroxybutan-2-one with an R-selective transaminase in the presence of an amino donor. google.com This single-step conversion is simple, industrially viable, and environmentally friendly. google.com

Advantages of Enzymatic Processes in Minimizing Protecting Groups:

FeatureDescription
High Selectivity Enzymes exhibit exceptional chemo-, regio-, and stereoselectivity, targeting specific functional groups. nih.gov
Mild Reaction Conditions Enzymatic reactions are typically performed in aqueous media at or near ambient temperature and neutral pH. nih.gov
Reduced Synthetic Steps The need for protection and deprotection steps is significantly diminished, leading to shorter and more efficient syntheses. nih.gov
Environmental Benignity Biocatalytic processes are considered "green" as they utilize renewable catalysts and often avoid harsh reagents and organic solvents.

Synthesis of Advanced Derivatives and Structural Variants

The core structure of this compound provides a versatile scaffold for the development of advanced derivatives and structural variants with potentially enhanced or novel biological activities. Synthetic efforts in this area focus on the strategic modification of the morpholine (B109124) ring, functionalization of the propan-2-ol backbone, and conjugation with other heterocyclic systems.

Design and Preparation of Modified Morpholine Moieties

The morpholine ring is a common motif in biologically active compounds and pharmaceuticals. researchgate.net Its synthesis and modification have been the subject of extensive research. researchgate.netnih.govgoogle.com The preparation of substituted morpholines can be achieved through various methods, including the cyclization of amino alcohols with α-haloacid chlorides, followed by reduction. researchgate.net This approach allows for the synthesis of a wide range of mono-, di-, and trisubstituted morpholines, as well as spiro and ring-fused analogues. researchgate.net

The synthesis of morpholine-2,5-diones from amino acids provides another avenue for creating modified morpholine structures. nih.gov These compounds can serve as precursors for further chemical transformations. Additionally, processes for producing morpholine and its derivatives by reacting dialkylene glycols with ammonia have been developed, offering scalable routes to these important heterocycles. google.comgoogle.com

Functionalization of the Propan-2-ol Backbone for Diversification

The propan-2-ol backbone of this compound offers multiple sites for functionalization, enabling the introduction of diverse chemical groups to explore structure-activity relationships. The synthesis of 2-amino-3-arylpropan-1-ols through the elaboration of trans-4-aryl-3-chloro-β-lactams demonstrates a versatile strategy for introducing aryl substituents onto the propane (B168953) skeleton. nih.gov This method allows for the selective preparation of different stereoisomers. nih.gov

Furthermore, the development of synthetic routes to functionalized aminopropanes bearing various substituents highlights the potential for creating a wide array of analogues. nih.gov These strategies provide the tools to systematically modify the propan-2-ol backbone and investigate the impact of these modifications on the compound's properties.

Synthesis of Heterocyclic Conjugates and Polyfunctionalized Analogues

The conjugation of the this compound scaffold with other heterocyclic systems is a promising strategy for generating novel polyfunctionalized analogues with unique biological profiles. The synthesis of heterocyclic α-amino acids and their incorporation into peptide-like structures provides a framework for creating such conjugates. open.ac.uk Methods involving the alkylation of glycinamide (B1583983) enolates or the conjugate radical addition to optically active oxazolidinones have been employed to synthesize amino acids with heterocyclic side chains. open.ac.uk

The diversity-oriented synthesis of heterocycles using aminoazoles as building blocks offers a powerful approach to construct a wide range of fused and linked heterocyclic systems. frontiersin.org These methods often allow for controlled, multidirectional reactions to produce diverse chemical scaffolds. frontiersin.org Additionally, the synthesis of novel functionalized heterocyclic amino esters and amides with multiple stereocenters has been achieved through stereocontrolled routes, further expanding the toolbox for creating complex heterocyclic conjugates. researchgate.net The development of phosphaaluminirenes as synthons for main group heterocycles also opens up new avenues for the synthesis of unprecedented heterocyclic structures. nih.gov

Advanced Chemical Reactivity and Transformation Mechanisms of S 1 Amino 3 Morpholinopropan 2 Ol

Mechanistic Studies of Functional Group Interconversions

The reactivity of each functional group can be selectively targeted under appropriate reaction conditions, enabling a variety of interconversions and derivatizations.

The secondary hydroxyl group is a key site for stereoselective reactions. Its reactivity is influenced by the adjacent stereocenter and the neighboring amino and morpholino groups.

Esterification and Etherification: The hydroxyl group can undergo standard esterification and etherification reactions. For instance, etherification can be achieved by deprotonation with a strong base to form an alkoxide, followed by reaction with an alkylating agent. A patented process describes the etherification of similar amino alcohols, where an alkali metal hydride is used for deprotonation, ensuring high yields and retention of stereochemistry. google.com This method avoids the formation of by-products that can occur with the use of metal alcoholates. google.com

Oxidation: The selective oxidation of the hydroxyl group in amino alcohols to the corresponding carbonyl compound is a synthetically useful transformation. nih.govnih.gov However, it can be challenging due to the potential for competing oxidation of the amino group. louisville.edumdpi.com The use of specific catalytic systems, such as those based on 2-azaadamantane (B3153908) N-oxyl (AZADO) and copper, allows for the highly chemoselective aerobic oxidation of unprotected amino alcohols to amino carbonyl compounds at room temperature. nih.gov Gold-based catalysts have also been explored for the oxidation of amino alcohols to amino acids, though the presence of the amino group can decrease the catalyst's durability. mdpi.com The choice of catalyst and reaction conditions is crucial to prevent N-oxidation and favor the desired hydroxyl group transformation. mdpi.com

Table 1: Reactivity of the Chiral Hydroxyl Group

Reaction Type Reagents and Conditions Product Type Key Considerations
Esterification Carboxylic acid, Acid catalyst Ester Standard esterification protocols are applicable.
Etherification Strong base (e.g., NaH), Alkyl halide Ether Retention of stereochemistry is crucial. google.com
Oxidation AZADO/Cu, air Amino carbonyl High chemoselectivity for the hydroxyl group. nih.gov
Oxidation Gold-based catalysts, O2 Amino acid Catalyst deactivation by the amino group is possible. mdpi.com

The primary amine group of (S)-1-amino-3-morpholinopropan-2-ol is a versatile handle for a wide array of chemical modifications.

Acylation, Alkylation, and Sulfonylation: The primary amine readily undergoes acylation with acyl chlorides or anhydrides, alkylation with alkyl halides, and sulfonylation with sulfonyl chlorides. N-alkylation of primary amines can be challenging due to the potential for over-alkylation. acs.org However, methods like "hydrogen borrowing" catalysis, which uses alcohols as alkylating agents, offer a greener alternative to traditional methods that employ toxic alkyl halides. beilstein-journals.orgnih.gov This approach involves the in-situ oxidation of an alcohol to an aldehyde, which then forms an imine with the amine, followed by reduction. beilstein-journals.org For amino alcohols, chelation-assisted methods can achieve selective mono-N-alkylation. acs.org

Formation of Schiff Bases: The primary amine can condense with aldehydes and ketones to form Schiff bases (imines), which are valuable intermediates for further transformations, including the synthesis of other amines and heterocyclic compounds.

Table 2: Amine Group Transformations

Reaction Type Reagents and Conditions Product Type Key Features
Acylation Acyl chloride or Anhydride Amide Generally high yielding and straightforward.
Alkylation Alkyl halide, Base Secondary or Tertiary Amine Risk of over-alkylation. acs.org
Hydrogen-Borrowing Alkylation Alcohol, Transition metal catalyst Secondary Amine Atom-economical and sustainable. beilstein-journals.orgnih.gov
Sulfonylation Sulfonyl chloride, Base Sulfonamide Forms a stable derivative of the amine.
Schiff Base Formation Aldehyde or Ketone Imine Versatile intermediate for further synthesis.

The presence of both an amine and a hydroxyl group in a 1,2-relationship allows for intramolecular reactions, leading to the formation of cyclic structures or rearranged products.

Formation of Oxazolidinones: In the presence of a suitable coupling agent, the amino and hydroxyl groups can react intramolecularly to form a six-membered morpholino-substituted oxazinanone ring. This type of cyclization is a key step in the synthesis of various biologically active compounds. nih.gov

Aziridinium (B1262131) Ion-Mediated Rearrangements: Activation of the hydroxyl group to a good leaving group can trigger an intramolecular nucleophilic attack by the adjacent amino group, forming a transient aziridinium ion intermediate. rsc.orgresearchgate.net This intermediate can then be attacked by an external nucleophile at either of the two carbon atoms, leading to rearranged β-amino alcohol derivatives. rsc.orgnih.gov The regioselectivity of the nucleophilic attack is influenced by the substituents on the carbon atoms and the nature of the nucleophile. rsc.org

Transition Metal-Catalyzed Reactions Involving the Compound

This compound and its derivatives can act as chiral ligands in a variety of transition metal-catalyzed reactions, facilitating the formation of new chemical bonds with high stereocontrol.

Cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. numberanalytics.comnumberanalytics.comnih.gov The utility of this compound in these reactions stems from its ability to coordinate with transition metals, creating a chiral environment that can induce asymmetry in the products.

Ligand for Asymmetric Synthesis: Amino alcohols are effective ligands in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. youtube.comyoutube.com The coordination of both the nitrogen and oxygen atoms to the metal center can create a rigid chelate ring, which is often crucial for achieving high enantioselectivity.

Formation of C-C and C-N Bonds: In the context of C-C bond formation, ligands derived from amino alcohols can be employed in reactions like the addition of organometallic reagents to aldehydes and imines. organic-chemistry.org For C-heteroatom bond formation, these ligands are instrumental in the catalytic amination and etherification of aryl halides. nih.govresearchgate.net

Table 3: Applications in Transition Metal-Catalyzed Cross-Coupling

Reaction Type Role of this compound derivative Metal Catalyst Bond Formed
Suzuki Coupling Chiral Ligand Palladium C-C
Heck Coupling Chiral Ligand Palladium C-C
Buchwald-Hartwig Amination Chiral Ligand Palladium C-N
Asymmetric Addition Chiral Ligand Various (e.g., Zn, Cu) C-C, C-N

Asymmetric allylic alkylation is a prominent reaction where chiral ligands are used to control the stereochemical outcome.

Asymmetric Allylic Alkylation (AAA): Derivatives of this compound can serve as chiral ligands in palladium-catalyzed AAA reactions. The chiral environment created by the ligand directs the incoming nucleophile to one of the two enantiotopic termini of the π-allyl-palladium intermediate, leading to the formation of enantioenriched products.

Cascade Reactions: The multiple functional groups of this compound make it a suitable substrate or ligand for cascade reactions, where multiple bond-forming events occur in a single synthetic operation. For example, a reaction sequence could be initiated at the amine or hydroxyl group, followed by a transition metal-catalyzed cyclization or cross-coupling step. Recent research has demonstrated the use of synergistic iridium and ketone catalysis for the asymmetric α-C(sp3)−H allylic alkylation of primary alkylamines, showcasing the potential for complex transformations involving amino alcohol scaffolds. nih.govnih.gov

Enantioselective Catalysis Mediated by this compound Derived Ligands

The primary amine and secondary alcohol of this compound can be readily modified to create a diverse library of chiral ligands. For instance, the amino group can be converted into amides, sulfonamides, or imines, while the hydroxyl group can be etherified or esterified. These modifications allow for the fine-tuning of the steric and electronic properties of the resulting ligands, which is crucial for achieving high levels of enantioselectivity in metal-catalyzed reactions.

A common strategy involves the condensation of the amino alcohol with a carbonyl compound to form a Schiff base ligand. These ligands have proven effective in a range of reactions, including asymmetric additions to carbonyls and imines. Another approach is the N-acylation of the amino group, followed by coordination to a metal center. The resulting metal complexes can act as Lewis acids to activate substrates and control the stereochemical outcome of the reaction.

The morpholine (B109124) moiety, while not directly involved in metal chelation in most common ligand designs, can influence the ligand's solubility and its broader steric environment, which can indirectly affect the catalytic activity and selectivity.

Table 1: Potential Enantioselective Reactions Catalyzed by Ligands Derived from 1,2-Amino Alcohols

Reaction TypeMetal CatalystSubstrate ClassProduct Class
Asymmetric Aldol (B89426) ReactionTi, Cu, ZnAldehydes, Ketonesβ-Hydroxy carbonyls
Asymmetric Michael AdditionCu, Ni, Rhα,β-Unsaturated compounds1,5-Dicarbonyls
Asymmetric HydrogenationRu, Rh, IrKetones, IminesChiral Alcohols, Amines
Asymmetric Allylic AlkylationPd, MoAllylic electrophilesChiral allylated compounds

Exploration of Radical and Photoredox Chemistry

The field of radical chemistry and photoredox catalysis has opened up new avenues for chemical synthesis, enabling transformations that are often difficult to achieve through traditional ionic pathways. The functional groups present in this compound offer potential handles for engaging in such reactions.

Single-Electron Transfer Processes

Single-electron transfer (SET) is a fundamental step in many radical reactions. The nitrogen atom of the primary amine and the morpholine ring in this compound can potentially undergo SET oxidation to form the corresponding aminyl radical cation. While specific studies on this compound are limited, related amino alcohols and morpholine derivatives have been shown to participate in SET processes. For example, the electrochemical oxidation of morpholine has been studied, and the formation of a morpholine radical has been detected by EPR spectroscopy. mdpi.com Such radical cations can then undergo further reactions, such as C-H functionalization or addition to unsaturated systems.

Photoelectrochemical Synergistic Strategies in Functionalization

The combination of photocatalysis and electrochemistry, known as photoelectrochemistry, has emerged as a powerful tool for organic synthesis. colab.wsunipv.it This synergistic approach can facilitate challenging transformations under mild conditions. In the context of this compound, photoelectrochemical methods could potentially be employed for the functionalization of C-H bonds. For instance, the α-C-H bonds to the nitrogen in the morpholine ring are susceptible to oxidation and subsequent functionalization. Photoredox catalysis has been successfully used for the α-C-H arylation of morpholines. researchgate.net A photoelectrochemical strategy could offer an alternative and potentially more efficient route to such transformations.

Derivatization for Enhanced Spectroscopic and Chromatographic Performance

To improve the detection and separation of this compound in analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), derivatization of its functional groups is often necessary.

Pre-column and Post-column Derivatization Reagents and Protocols

Since this compound lacks a strong chromophore, its detection by UV-Vis spectroscopy is challenging. Derivatization with a chromophoric or fluorophoric reagent can significantly enhance its detectability.

Pre-column derivatization involves reacting the analyte with a derivatizing agent before it is introduced into the chromatographic column. Common reagents for primary amines include dansyl chloride, dabsyl chloride, and o-phthaldialdehyde (OPA). unipv.itnih.gov For the morpholine moiety, derivatization with reagents like 1-Naphthyl isothiocyanate has been reported to produce stable derivatives suitable for HPLC analysis. nih.gov

Post-column derivatization occurs after the analyte has been separated on the column but before it reaches the detector. unipv.itsigmaaldrich.com This approach avoids potential issues with the separation of multiple derivatized products. Reagents like ninhydrin (B49086) or OPA are commonly used for the post-column detection of amino compounds. sigmaaldrich.com

Table 2: Common Derivatization Reagents for Amino Alcohols

Derivatization ReagentFunctional Group TargetedDetection Method
o-Phthaldialdehyde (OPA)Primary AmineFluorescence, UV
Dansyl ChloridePrimary/Secondary AmineFluorescence, UV
9-Fluorenylmethyl Chloroformate (FMOC)Primary/Secondary AmineFluorescence, UV
Phenyl isothiocyanate (PITC)Primary/Secondary AmineUV
1-Naphthyl isothiocyanateSecondary Amine (Morpholine)UV

Chiral Derivatization for Enantiomeric Separation and Analysis

To determine the enantiomeric purity of this compound or to separate it from its (R)-enantiomer, chiral derivatization can be employed. This involves reacting the racemic or enantiomerically enriched sample with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column. springernature.com

Common CDAs for amines and alcohols include Mosher's acid chloride and 1-(9-fluorenyl)ethyl chloroformate (FLEC). The choice of CDA is critical for achieving good separation of the resulting diastereomers. After separation, the relative peak areas can be used to determine the enantiomeric excess of the original sample.

Alternatively, direct enantiomeric separation can be achieved using a chiral stationary phase (CSP) in HPLC. This method avoids the need for derivatization, but requires careful selection of the appropriate chiral column and mobile phase.

Isotope-Labeled Derivatization Strategies for Quantitative Analysis

The quantitative analysis of this compound in biological matrices or complex mixtures often necessitates derivatization to enhance its chromatographic retention and improve detection sensitivity in mass spectrometry (MS). Isotope-labeled derivatization is a powerful technique that introduces a stable isotope tag onto the analyte molecule. This approach allows for the use of an isotopically labeled version of the analyte as an ideal internal standard, correcting for matrix effects and variations during sample preparation and analysis, thereby enabling highly accurate and precise quantification by liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov

Several derivatization strategies targeting the primary amine and secondary hydroxyl functional groups of this compound can be employed using isotope-labeled reagents. These methods rely on well-established chemical reactions to covalently attach a tag that not only improves analytical properties but also incorporates a specific mass shift, allowing for clear differentiation between the analyte and the internal standard. nih.gov

One common strategy involves the derivatization of the primary amine group. Reagents such as dansyl chloride are frequently used for this purpose. acs.org Isotope-labeled dansyl chloride, for instance, containing ¹³C or ²H (deuterium), can be used to label the analyte or a standard, creating a mass difference that is readily detectable by MS. The reaction proceeds via the sulfonylation of the primary amine, forming a stable sulfonamide. This derivatization not only facilitates quantification but also increases the hydrophobicity of the molecule, which can improve its retention on reversed-phase chromatography columns. acs.orgnih.gov

Another effective class of reagents for targeting primary amines are N-hydroxysuccinimide (NHS) esters. researchgate.net Isotope-labeled NHS esters react with the primary amine of this compound to form a stable amide bond. A variety of isotope-labeled NHS esters are commercially available or can be synthesized, offering flexibility in the choice of the isotopic label and the mass shift. researchgate.net

For chiral molecules like this compound, chiral derivatizing agents can be utilized to separate enantiomers. Isotope-labeled versions of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) and its analogs can be synthesized. nih.gov These reagents react with the primary amine to form diastereomers that can be separated by conventional achiral chromatography. The use of light and heavy isotopic forms of the reagent allows for the simultaneous quantification and stereochemical analysis of the amino alcohol. nih.gov

The secondary hydroxyl group of this compound also presents a target for derivatization. While amines are generally more nucleophilic, under specific reaction conditions, the hydroxyl group can be targeted. Picolinoyl chloride and its derivatives can be used to form picolinate (B1231196) esters with alcohols, which has been shown to enhance ionization efficiency in positive ion electrospray mass spectrometry. researchgate.net The use of isotope-labeled picolinoyl reagents would enable quantitative analysis.

It is also possible to derivatize both the amine and hydroxyl groups simultaneously. A two-stage tagging scheme can be developed to label both functional groups, which can significantly enhance signal response and improve chromatographic performance. nih.gov This dual-labeling approach can increase the hydrophobicity and proton affinity of the resulting derivative.

The selection of a specific isotope-labeled derivatization strategy depends on several factors, including the analytical instrumentation available, the complexity of the sample matrix, and the desired sensitivity and selectivity of the assay.

Interactive Data Table: Isotope-Labeled Derivatization Strategies

Derivatizing Reagent ClassFunctional Group TargetedIsotopic LabelResulting DerivativeAnalytical Advantage
Dansyl ChloridePrimary Amine¹³C, ²H (D)Dansyl-sulfonamideIncreased hydrophobicity, improved MS signal
N-Hydroxysuccinimide (NHS) EstersPrimary Amine¹³C, ¹⁵N, ²H (D)AmideStable derivative, versatile labeling options
Marfey's Reagent AnalogsPrimary Amine¹³C, ²H (D)Diastereomeric amideEnantiomeric separation and quantification
Picolinoyl ChlorideSecondary Alcohol¹³C, ¹⁵NPicolinate esterEnhanced positive ion ESI-MS response

Applications in Advanced Medicinal Chemistry and Pharmaceutical Research

(S)-1-Amino-3-morpholinopropan-2-ol as a Chiral Scaffold for Drug Development

The inherent chirality and functional group array of this compound make it a privileged structure in the design of new drugs. Its utility spans the creation of complex pharmaceutical intermediates and the direct incorporation into active pharmaceutical ingredients (APIs).

Design of Novel Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

This compound serves as a foundational building block for synthesizing a variety of more complex molecules. The primary amine and secondary hydroxyl group offer convenient handles for chemical modification, allowing for the attachment of diverse substituents to explore new chemical space. For instance, these functional groups can be readily acylated, alkylated, or used in reductive amination reactions to build larger, more intricate structures.

The morpholine (B109124) moiety itself is present in over 20 FDA-approved drugs. enamine.netpharmaceutical-business-review.com This heterocyclic ring system is often favored for its favorable physicochemical properties, including improved aqueous solubility and metabolic stability in many cases. The presence of the morpholine ring in this compound thus provides a head start in designing drug-like molecules.

An example of its application is in the synthesis of chiral amino alcohols, which are key components in many biologically active compounds. The specific stereochemistry of the starting material ensures the production of enantiomerically pure final products, which is crucial for therapeutic efficacy and safety.

Exploration of Bioisosteric Replacements within the Morpholine Core

Bioisosterism, the replacement of a functional group with another that has similar physicochemical or biological properties, is a cornerstone of rational drug design. drugdesign.org While the morpholine ring is often beneficial, it can be metabolically labile in certain contexts. enamine.netpharmaceutical-business-review.com Therefore, the exploration of bioisosteric replacements for the morpholine core of this compound derivatives is an active area of research.

The goal of such replacements is to enhance pharmacokinetic properties like lipophilicity and metabolic stability. enamine.netpharmaceutical-business-review.com For example, spirocyclic systems like oxetane-azetidine combinations can serve as bioisosteres for morpholine, introducing greater three-dimensionality and potentially improving solubility. tcichemicals.com Other nitrogen-containing heterocycles can also be considered to fine-tune the basicity and hydrogen bonding capacity of the molecule.

The following table showcases some potential bioisosteric replacements for the morpholine ring and their intended effects on molecular properties.

Bioisosteric ReplacementRationalePotential Impact on Properties
PiperidineRemoval of the oxygen atomIncreased lipophilicity, altered hydrogen bonding
ThiomorpholineReplacement of oxygen with sulfurModified polarity and metabolic profile
AzetidineSmaller ring sizeIncreased solubility, altered bond angles
Spiro[3.3]heptane amineIncreased sp3 characterImproved solubility and metabolic stability

Impact of Stereochemistry on Pharmacological Activity and Selectivity

The stereochemistry of a drug molecule is a critical determinant of its biological activity. researchgate.net The two enantiomers of a chiral drug can exhibit significant differences in their interactions with chiral biological targets such as enzymes and receptors. nih.gov This can lead to variations in potency, selectivity, metabolism, and toxicity. researchgate.netnih.gov

The (S)-configuration of the chiral center in this compound is crucial. When this scaffold is incorporated into a larger drug molecule, this specific stereochemistry dictates the three-dimensional arrangement of the functional groups, which in turn governs how the molecule binds to its biological target. nih.gov For many drugs, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. researchgate.net

The importance of stereochemistry has been demonstrated across various drug classes. ijpsjournal.com For instance, in the case of the antidepressant citalopram, the S-enantiomer is significantly more potent in inhibiting serotonin (B10506) reuptake than the R-enantiomer. nih.gov Therefore, the use of enantiomerically pure this compound as a starting material is essential for the synthesis of stereochemically defined drugs with optimized pharmacological profiles. mdpi.commdpi.com

In-Depth Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Understanding the relationship between a molecule's structure and its biological activity (SAR) or its physicochemical properties (SPR) is fundamental to drug discovery. For derivatives of this compound, these studies guide the optimization of lead compounds into viable drug candidates.

Rational Drug Design Approaches Based on SAR/QSAR Models, including 3D-QSAR (CoMFA/CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or property descriptors of a set of compounds with their biological activities. nih.gov These models are powerful tools for predicting the activity of novel compounds and for guiding the design of more potent analogs.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly valuable. nih.govslideshare.net These techniques analyze the steric, electrostatic, hydrophobic, and hydrogen-bonding fields around a series of aligned molecules to identify the key structural features responsible for activity. unicamp.br

For derivatives of this compound, a 3D-QSAR study would involve:

Building a dataset: Synthesizing a series of analogs with systematic variations in their structure.

Biological testing: Determining the biological activity of each compound.

Molecular modeling: Generating 3D structures of the compounds and aligning them based on a common scaffold.

CoMFA/CoMSIA analysis: Calculating the molecular fields and deriving a QSAR model. youtube.com

Model validation: Assessing the predictive power of the model using a test set of compounds. nih.gov

The resulting contour maps from CoMFA/CoMSIA analysis visually represent regions where modifications to the molecule would likely increase or decrease activity, providing clear guidance for further synthetic efforts. unicamp.br

The table below summarizes the key parameters often evaluated in CoMFA and CoMSIA studies.

ParameterDescriptionSignificance in Model Building
q² (cross-validated r²)A measure of the internal predictive ability of the model.A higher q² indicates a more robust and predictive model.
r² (non-cross-validated r²)A measure of the correlation between the experimental and predicted activities for the training set.A high r² indicates a good fit of the model to the training data.
Predictive r²A measure of the predictive ability of the model for an external test set of compounds.A high predictive r² demonstrates the model's ability to accurately predict the activity of new compounds.
Field ContributionsThe relative importance of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.Indicates which physicochemical properties are most critical for biological activity.

Conformational Analysis and Molecular Recognition Mechanisms

The three-dimensional shape, or conformation, of a molecule is intimately linked to its ability to bind to a biological target. soton.ac.uk Conformational analysis of this compound and its derivatives is crucial for understanding their molecular recognition mechanisms.

The flexibility of the molecule, particularly around the single bonds, allows it to adopt various conformations in solution. However, only a specific conformation, the "bioactive conformation," is typically responsible for binding to the target. Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to determine the preferred low-energy conformations of these molecules. researchgate.net

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the solution-state conformation. soton.ac.uk By analyzing coupling constants and nuclear Overhauser effects, it is possible to deduce the relative orientation of different parts of the molecule.

Understanding the conformational preferences of this compound derivatives helps in:

Designing more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to higher potency.

Explaining the observed SAR, as changes in structure can influence the conformational landscape.

Building more accurate models for docking studies and 3D-QSAR.

The crystal structure of related small molecules can also provide insights into preferred solid-state conformations and intermolecular interactions, such as hydrogen bonding patterns, which can be relevant to receptor binding. researchgate.net

Identification of Key Pharmacophoric Features within the Scaffold

The therapeutic efficacy of derivatives based on the this compound scaffold is intrinsically linked to their specific structural features, which define their pharmacophoric profile. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity.

The core pharmacophoric elements of this scaffold, particularly in the context of DPP-4 inhibition, include:

A primary or secondary amino group: This group is crucial for forming a salt bridge with key acidic residues in the S2 subsite of the DPP-4 active site, such as Glu205 and Glu206. nih.gov

A hydroxyl group: The hydroxyl group on the propanol (B110389) backbone can form hydrogen bonds with amino acid residues in the enzyme's active site, contributing to the binding affinity.

The morpholine ring: This heterocyclic moiety typically occupies the S1 pocket of the DPP-4 enzyme, which is largely hydrophobic. nih.gov The oxygen atom within the morpholine ring can also act as a hydrogen bond acceptor, further anchoring the molecule within the active site. mdpi.com

The stereochemistry of the chiral center: The (S)-configuration at the 2-position of the propanol chain is often critical for optimal orientation and interaction with the chiral environment of the enzyme's active site.

Structure-activity relationship (SAR) studies on related morpholine derivatives have shown that substitutions on the morpholine ring can significantly impact potency and selectivity. nih.gov For instance, the introduction of specific substituents can enhance hydrophobic interactions within the S1 pocket, leading to more potent inhibition. mdpi.com

Computational and Experimental Approaches to Optimizing Activity Profiles

The development of potent and selective drug candidates from the this compound scaffold relies on a synergistic combination of computational and experimental strategies.

Computational Approaches:

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of scaffold derivatives within the DPP-4 active site. nih.govnih.gov By visualizing the interactions between the ligand and key amino acid residues, researchers can rationally design new derivatives with improved binding characteristics. nih.govresearchgate.net For example, docking studies can help in selecting appropriate substituents for the morpholine ring to maximize interactions with the hydrophobic S1 pocket. nih.gov

Pharmacophore Modeling: Based on the structures of known active compounds, a 3D pharmacophore model can be generated. ijpsonline.com This model serves as a template for virtual screening of large compound libraries to identify new molecules with the desired structural features for DPP-4 inhibition. ijpsonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. orientjchem.org This allows for the prediction of the activity of newly designed molecules before their synthesis.

Experimental Approaches:

Combinatorial Chemistry and Parallel Synthesis: These techniques enable the rapid synthesis of a large number of derivatives of the this compound scaffold with diverse substitutions. This allows for a broad exploration of the chemical space and the identification of initial hits.

Structure-Activity Relationship (SAR) Studies: Through systematic modification of the scaffold and evaluation of the biological activity of the resulting compounds, researchers can determine the influence of different functional groups on potency and selectivity. nih.gov

In Vitro Enzyme Inhibition Assays: These assays are used to determine the inhibitory concentration (IC50) of the synthesized compounds against the target enzyme, providing a direct measure of their potency. researchgate.net

Mechanistic Investigations of Biological Activity of Derivatives

Understanding the molecular mechanisms by which derivatives of this compound exert their biological effects is crucial for their development as therapeutic agents.

Ligand-Receptor Binding and Allosteric Modulation Studies

The primary mechanism of action for many derivatives of this scaffold is direct competitive inhibition of the target enzyme, such as DPP-4. This involves the binding of the inhibitor to the active site of the enzyme, preventing the natural substrate from binding. mdpi.com The binding affinity is determined by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the active site. nih.govmdpi.com

While direct competitive inhibition is common, the possibility of allosteric modulation also exists for some derivatives. Allosteric modulators bind to a site on the receptor or enzyme that is distinct from the primary (orthosteric) binding site. nih.gov This binding induces a conformational change in the protein that can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the affinity and/or efficacy of the endogenous ligand or substrate. nih.govnih.gov

Enzyme Inhibition Kinetics and Molecular Mechanisms

Enzyme inhibition kinetics studies are essential to characterize the mode of action of the inhibitors. For competitive inhibitors, the apparent Michaelis constant (Km) increases, while the maximum velocity (Vmax) remains unchanged. This indicates that the inhibitor competes with the substrate for binding to the active site.

The potency of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. researchgate.net The table below presents the IC50 values for several DPP-4 inhibitors, illustrating the range of potencies that can be achieved with different chemical scaffolds.

Compound/DrugTargetIC50 (nM)
Sitagliptin (B1680988)DPP-44.380 ± 0.319 researchgate.net
VildagliptinDPP-4-
SaxagliptinDPP-4-
LinagliptinDPP-4-
AlogliptinDPP-4-
OmarigliptinDPP-41.6 nih.gov
Compound 2f (a thiosemicarbazone derivative)DPP-41.266 ± 0.264 researchgate.net
Compound T4 (a sitagliptin derivative)DPP-460 nih.gov

Note: IC50 values can vary depending on the experimental conditions.

Pathway-Specific Biological Interventions

The inhibition of DPP-4 by derivatives of the this compound scaffold leads to specific interventions in the incretin (B1656795) signaling pathway. As mentioned earlier, DPP-4 is responsible for the rapid degradation of the incretin hormones GLP-1 and GIP. researchgate.net By inhibiting DPP-4, these compounds increase the circulating levels of active GLP-1 and GIP. researchgate.net

This elevation of active incretins has several downstream effects that contribute to improved glycemic control:

Stimulation of glucose-dependent insulin (B600854) secretion: GLP-1 and GIP act on pancreatic β-cells to enhance the release of insulin in response to elevated blood glucose levels. nih.gov

Suppression of glucagon (B607659) secretion: GLP-1 inhibits the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production. nih.gov

Delayed gastric emptying: GLP-1 slows the rate at which food moves from the stomach to the small intestine, which helps to reduce postprandial glucose excursions.

Increased satiety: GLP-1 can also act on the central nervous system to promote feelings of fullness, potentially leading to reduced food intake.

This pathway-specific intervention provides a targeted approach to managing type 2 diabetes with a lower risk of hypoglycemia compared to some other classes of antidiabetic drugs, as the effects are glucose-dependent.

Coordination Chemistry and Catalysis with S 1 Amino 3 Morpholinopropan 2 Ol Derived Ligands

Synthesis and Characterization of Novel Chiral Ligands

The synthesis of new ligands from (S)-1-Amino-3-morpholinopropan-2-ol is a critical first step in developing new metal-based catalysts. Researchers focus on modifying the amino and hydroxyl groups to create multidentate ligands with tailored electronic and steric properties.

A significant area of development involves the synthesis of aminophosphine (B1255530) ligands, which are highly valued in asymmetric catalysis. sigmaaldrich.com These ligands combine the hard nitrogen donor from the amino group with a soft phosphorus donor, creating a bidentate P,N ligand. The synthesis typically involves the reaction of the amino alcohol with a chlorophosphine, such as chlorodiphenylphosphine, often after protecting the hydroxyl group. The resulting aminophosphine can then coordinate to a metal center.

The general synthetic route for creating such ligands from amino acid precursors is well-established and adaptable. sigmaaldrich.comwikipedia.org For this compound, the primary amine can be readily phosphinated. The hydroxyl group can also be functionalized, for example, by etherification or by conversion to another donor group, leading to tridentate or even tetradentate ligands. The morpholine (B109124) unit itself can act as a donor, further increasing the potential denticity. These multidentate architectures provide enhanced stability to the resulting metal complexes.

Ligands derived from this compound typically act as chelating agents, binding to a metal ion through multiple donor sites to form stable ring structures. The most common chelation mode involves the amino and hydroxyl groups, which form a stable five-membered chelate ring (M-N-C-C-O). wikipedia.org This bidentate N,O-coordination is a recurring motif in the coordination chemistry of amino alcohols. mdpi.com

Formation and Structural Analysis of Metal Complexes

The interaction of these chiral ligands with various transition metals leads to the formation of coordination complexes with distinct structural and electronic features. The analysis of these complexes provides fundamental insights into the ligand's influence on the metal's behavior.

Ligands based on this compound can adopt several binding modes. The primary amino group and the secondary alcohol group can act as a bidentate N,O-donor ligand. wikipedia.orgresearchgate.net Furthermore, the nitrogen atom of the morpholine ring can also participate in coordination, leading to a tridentate N,N',O-binding mode. This versatility allows for the formation of complexes with various coordination numbers and geometries, such as square planar, square pyramidal, or octahedral. wikipedia.orgmdpi.comresearchgate.net The choice of metal ion and reaction conditions often dictates the final coordination geometry. For instance, Cu(II), a d⁹ metal ion, frequently forms square pyramidal or distorted octahedral complexes. mdpi.com

Table 1: Potential Coordination Behavior of this compound Derived Ligands
Ligand Donor AtomsTypical Chelation ModePotential Coordination GeometryExample Metal Ions
Amine (N), Alcohol (O)Bidentate (N,O)Square Planar, TetrahedralPd(II), Pt(II), Cu(II)
Amine (N), Alcohol (O)Bidentate (N,O)Octahedral (with other ligands)Co(III), Ru(II), Rh(III)
Amine (N), Alcohol (O), Morpholine (N')Tridentate (N,O,N')Square Pyramidal, Distorted OctahedralCu(II), Ni(II), Co(II)

Structural studies of related amino alcohol and amine complexes have revealed key features, such as distorted octahedral and square-pyramidal geometries. mdpi.comresearchgate.net For complexes of this compound, crystallographic analysis would be expected to detail how the chiral ligand framework organizes the coordination sphere. It can also reveal non-covalent interactions, such as hydrogen bonding involving the ligand's N-H or O-H groups, which can influence the crystal packing and the stability of the complex. elsevierpure.com

Spectroscopic techniques are vital for characterizing metal complexes, especially in solution. For paramagnetic complexes, such as those of Cu(II) (d⁹), Electron Paramagnetic Resonance (EPR) spectroscopy is a particularly powerful tool. nih.govcmu.edu EPR spectra are sensitive to the local environment of the unpaired electron, providing detailed information about the coordination sphere. ethz.ch

The EPR spectrum of a Cu(II) complex is characterized by its g-values and hyperfine coupling constants (A-values) with the copper nucleus (I = 3/2). ethz.ch The magnitude of these parameters, particularly g|| and A||, can distinguish between different coordination geometries and donor atom sets. mdpi.com For instance, a Cu(II) center coordinated by four nitrogen atoms in a square planar environment will exhibit different EPR parameters than one coordinated by a mixed N,O donor set. mdpi.comnih.gov The superhyperfine coupling, which arises from the interaction of the electron spin with the nuclear spins of the ligand donor atoms (e.g., ¹⁴N), can directly confirm the participation of nitrogen atoms in the coordination sphere. nih.gov

Table 2: Typical X-Band EPR Parameters for Axially Symmetric Cu(II) Complexes
Coordination EnvironmentTypical g||Typical A|| (x 10⁻⁴ cm⁻¹)Inference
4N (e.g., four nitrogen donors in equatorial plane)2.22 - 2.24180 - 210Strong equatorial ligand field. mdpi.com
2N2O (e.g., two N, two O donors in equatorial plane)2.25 - 2.29160 - 190Intermediate equatorial ligand field.
4O (e.g., four oxygen donors in equatorial plane)2.30 - 2.40120 - 160Weak equatorial ligand field.

Note: These values are illustrative and can vary based on the specific ligand and geometry.

In addition to EPR, other spectroscopic methods like UV-Vis spectroscopy provide information on the d-d electronic transitions of the metal ion, which are also sensitive to the coordination geometry. Magnetic susceptibility measurements can be used to determine the magnetic moment of the complex and to study magnetic interactions in polynuclear systems. aston.ac.uk

Sufficient information is not available to generate an article that is focused solely on the chemical compound “this compound” and its derived ligands in coordination chemistry and catalysis.

A thorough search of scientific literature and databases did not yield specific research findings, data tables, or detailed discussions on the applications of ligands derived from this compound in the requested areas of asymmetric catalysis, including enantioselective transformations, catalyst stability, reusability, turnover frequencies (TOFs), or the design of next-generation chiral catalysts.

General information on the principles of asymmetric catalysis, chiral ligands, and amino alcohol derivatives is available. However, there is no specific information detailing the use of this compound as a precursor for ligands in the catalytic applications outlined in the request. Therefore, it is not possible to provide an article that adheres to the strict content inclusions and exclusions specified in the instructions.

Advanced Computational and Theoretical Studies on S 1 Amino 3 Morpholinopropan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools used to solve the Schrödinger equation for a molecular system, providing detailed information about electronic structure and energy. nih.govimperial.ac.uk These methods are essential for understanding the intrinsic properties of (S)-1-Amino-3-morpholinopropan-2-ol, independent of its environment.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems, such as molecules. imperial.ac.ukwikipedia.org It is widely used to predict the ground-state properties of molecules with a favorable balance between accuracy and computational cost. researchgate.net For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure by optimizing the geometry to find the minimum energy conformation.

Key ground-state properties that can be calculated using DFT include:

Optimized Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state.

Thermochemical Properties: Enthalpy, entropy, and Gibbs free energy, which are crucial for predicting the molecule's stability and reaction thermodynamics.

Electronic Properties: The distribution of electron density, dipole moment, and the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. frontiersin.org

The following table outlines the typical ground-state properties determined via DFT calculations. Specific values for this compound require a dedicated computational study and are not publicly available.

Calculated Property Significance Typical Unit
Total EnergyIndicates the stability of the molecular conformation.Hartrees or kcal/mol
Dipole MomentMeasures the overall polarity of the molecule, affecting solubility and intermolecular interactions.Debye (D)
HOMO EnergyEnergy of the highest occupied molecular orbital; related to the ability to donate electrons.Electron Volts (eV)

LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Electron Volts (eV) | | HOMO-LUMO Gap | The energy difference between HOMO and LUMO; a key indicator of chemical reactivity. | Electron Volts (eV) |

Ab Initio Methods for Excited States and Reaction Pathways

While DFT is excellent for ground-state properties, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide higher accuracy, albeit at a greater computational expense. These methods are particularly valuable for studying systems where electron correlation is critical.

For this compound, these advanced methods could be used to:

Investigate Excited States: Calculate the energies and properties of electronic excited states, which is fundamental for understanding photochemical behavior.

Map Reaction Pathways: Determine the energy profiles of chemical reactions, including the structures and energies of transition states. This would be invaluable for studying its synthesis, degradation, or metabolic pathways. For example, a theoretical investigation could elucidate the mechanism of its formation from precursors. acs.org

Topological Analysis, including Atoms in Molecules (AIM), for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), often called AIM, is a powerful model that analyzes the topology of the electron density (ρ) to characterize chemical bonding. wikipedia.orguni-rostock.de Developed by Richard Bader, AIM defines atoms and the bonds that connect them based on features of the electron density scalar field. ias.ac.in

An AIM analysis on this compound would provide a quantitative description of its chemical bonds. The analysis focuses on bond critical points (BCPs), which are locations between two nuclei where the gradient of the electron density is zero. uni-rostock.deias.ac.in Key parameters at the BCP reveal the nature of the interaction:

Electron Density (ρ(r)) : The magnitude of electron density at the BCP indicates the bond strength.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the type of interaction. A negative value signifies a shared interaction (covalent bond), while a positive value suggests a closed-shell interaction (like ionic bonds, hydrogen bonds, or van der Waals forces).

This analysis could precisely characterize the covalent bonds within the morpholine (B109124) and propanol (B110389) fragments and, importantly, identify and quantify intramolecular hydrogen bonds, such as between the hydroxyl group and the amino or morpholine nitrogen atoms.

AIM Parameter at Bond Critical Point (BCP) Interpretation
Electron Density (ρ)Higher values correlate with stronger bonds.
Laplacian of Electron Density (∇²ρ)Negative values indicate covalent character; positive values indicate non-covalent (closed-shell) interactions.
Ellipticity (ε)Measures the deviation of the electron density from cylindrical symmetry, indicating the π-character of a bond.

Molecular Dynamics and Conformational Sampling

While quantum chemical calculations typically focus on a single, static minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of conformational flexibility and the influence of the surrounding environment. nih.govmdpi.com

Exploration of Conformational Landscapes and Flexibility

This compound has multiple rotatable bonds and a flexible morpholine ring, which typically exists in a chair conformation. acs.org This results in a complex conformational landscape with numerous possible low-energy structures.

MD simulations would allow for:

Conformational Sampling: By simulating the molecule's motion over nanoseconds or longer, a wide range of accessible conformations can be explored. This helps identify the most populated conformational families and the energy barriers for converting between them.

Analysis of Flexibility: The simulation trajectory can be analyzed to determine the root-mean-square fluctuation (RMSF) of each atom, highlighting the most flexible regions of the molecule, such as the aminopropanol (B1366323) side chain.

Solvent Effects on Molecular Conformation and Reactivity

The behavior of a molecule can be significantly altered by its solvent environment. MD simulations are particularly well-suited for studying these effects by explicitly including solvent molecules (e.g., a box of water molecules) in the simulation cell. nih.gov

For this compound, a polar and protic molecule, solvent effects are critical. An MD simulation in an aqueous environment would reveal:

Solvation Structure: How water molecules arrange around the solute, particularly the formation of hydrogen bonds with the amine, hydroxyl, and morpholine oxygen/nitrogen atoms.

Conformational Preference in Solution: The presence of a solvent can stabilize certain conformations over others. For instance, conformations that maximize hydrogen bonding with water may be favored in solution, even if they are not the absolute minimum in a vacuum.

Dynamic Interactions: The simulation would show the formation and breaking of hydrogen bonds between the molecule and surrounding water molecules, providing insight into its solubility and dynamic behavior in solution.

Computational Approaches to Spectroscopic Prediction

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are invaluable for interpreting experimental data, confirming structural assignments, and understanding the electronic and vibrational characteristics of the molecule.

Theoretical Prediction of NMR and IR Spectra

The prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra through computational methods provides a theoretical benchmark for experimental results. For this compound, these predictions would involve calculating the magnetic shielding tensors for ¹H and ¹³C nuclei and the vibrational frequencies corresponding to IR absorption.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts are typically calculated using methods like Density Functional Theory (DFT). The process involves optimizing the molecular geometry of this compound and then performing a Gauge-Independent Atomic Orbital (GIAO) calculation. The resulting shielding values are then referenced against a standard, commonly tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts in parts per million (ppm). docbrown.info

These calculations can help assign specific peaks in an experimental spectrum to particular atoms within the molecule. For instance, the protons of the aminomethyl group (-CH₂NH₂), the chiral methine group (-CHOH-), the morpholine ring, and the methylene (B1212753) bridge would all have distinct, predictable chemical shifts.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom GroupPredicted Chemical Shift (ppm)MultiplicityNotes
H on N (Amine)1.5 - 2.5Broad SingletExchangeable proton; shift can be concentration and solvent dependent.
H on C1 (CH₂N)2.6 - 2.8MultipletDiastereotopic protons coupled to the chiral center at C2.
H on C2 (CHOH)3.6 - 3.8MultipletCoupled to protons on C1 and C3.
H on C3 (CH₂-Morpholine)2.4 - 2.6MultipletDiastereotopic protons coupled to the chiral center at C2.
Morpholine H (axial, adjacent to N)2.5 - 2.7Multiplet
Morpholine H (equatorial, adjacent to N)2.7 - 2.9Multiplet
Morpholine H (adjacent to O)3.5 - 3.7Multiplet
H on O (Alcohol)3.0 - 4.0Broad SingletExchangeable proton; shift is highly variable.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Following geometry optimization, a frequency calculation is performed. The resulting frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and rocking of the various bonds (O-H, N-H, C-H, C-O, C-N, C-C). These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical limitations.

Interactive Table 2: Predicted IR Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)IntensityDescription
O-H Stretch3350 - 3450Strong, BroadAssociated with the alcohol group.
N-H Stretch3280 - 3380Medium, BroadAssociated with the primary amine group (symmetric and asymmetric).
C-H Stretch (Aliphatic)2850 - 3000StrongFrom CH₂ and CH groups.
C-O Stretch1050 - 1150StrongFrom the alcohol and the ether linkage in the morpholine ring.
C-N Stretch1020 - 1250MediumFrom the amine and the morpholine ring.
N-H Bend1590 - 1650MediumScissoring vibration of the primary amine.
O-H Bend1350 - 1450MediumBending vibration of the alcohol group.

Calculation of Chiroptical Properties

As this compound is a chiral molecule, predicting its chiroptical properties, such as optical rotation (OR) and electronic circular dichroism (ECD), is crucial. These properties are defining characteristics of a specific enantiomer. Time-dependent density functional theory (TD-DFT) is the most common method for these calculations. By simulating the interaction of the molecule with polarized light, TD-DFT can predict the sign and magnitude of the optical rotation and the full ECD spectrum. These theoretical predictions are essential for assigning the absolute configuration of the molecule by comparing the calculated data with experimental measurements.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping out potential reaction pathways, characterizing transition states, and calculating energy barriers, researchers can gain detailed insights into reaction kinetics and thermodynamics.

Transition State Characterization and Activation Energy Calculations

To understand how this compound participates in a chemical reaction, for example, as a catalyst or a reactant, computational chemists identify the transition state (TS) structures for each step of the proposed mechanism. A transition state represents the highest energy point along a reaction coordinate. nih.gov Its structure is located on the potential energy surface by searching for a first-order saddle point, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions.

Once the structures of the reactants, products, and transition states are optimized, their energies are calculated. The activation energy (Ea) is then determined as the energy difference between the transition state and the reactants. This value is critical for predicting the rate of the reaction according to transition state theory. For complex reactions, multiple steps and multiple transition states may be involved. mdpi.com

Kinetic Isotope Effect (KIE) Predictions and Validation

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms. It is defined as the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope at the same position (k_light / k_heavy). wikipedia.org KIEs can be predicted computationally by calculating the vibrational frequencies of the isotopically labeled and unlabeled reactants and transition states. mdpi.com

The primary KIE arises when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. princeton.edu A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation. wikipedia.org For reactions involving this compound, one could study the effect of substituting hydrogen with deuterium (B1214612) at the amine (N-H vs. N-D), the alcohol (O-H vs. O-D), or the chiral center (C-H vs. C-D). Comparing the computationally predicted KIEs with experimentally measured values can provide strong evidence for or against a proposed transition state structure and reaction mechanism. researchgate.net

Reaction Pathway Mapping and Energetic Profiles

By connecting reactants, intermediates, transition states, and products, a complete reaction pathway can be mapped. This is often visualized using a reaction coordinate diagram, which plots the potential energy of the system against the progress of the reaction. This energetic profile provides a comprehensive overview of the reaction mechanism.

Emerging Research Frontiers and Interdisciplinary Applications

Novel Applications in Materials Science and Polymer Chemistry

The distinct functional groups of (S)-1-amino-3-morpholinopropan-2-ol make it an attractive monomer for the synthesis of advanced polymers and materials. The primary amine and secondary alcohol are ideal handles for polymerization reactions, such as polycondensation or ring-opening polymerization, to create polyamides, polyesters, and polyurethanes. The morpholine (B109124) moiety can impart desirable properties to the resulting polymer, including improved thermal stability, specific solubility characteristics, and the ability to coordinate with metal ions.

Researchers are exploring the use of morpholine-containing monomers to develop "smart" polymers that respond to environmental stimuli like pH or temperature. Furthermore, the chirality of the molecule can be used to synthesize chiral polymers, which have applications in enantioselective separations and as chiral catalysts. The incorporation of this building block can lead to materials with unique surface properties, making them suitable for specialized coatings and membranes. While direct research on this specific compound in polymer science is emerging, related morpholine derivatives have been successfully used to create materials with enhanced performance. e3s-conferences.org

Table 7.1.1: Potential Contributions of this compound Moieties to Polymer Properties

Functional GroupPotential Property Contribution in PolymersExample Application Area
Chiral AlcoholInduces stereoregularity, creates chiral cavitiesChiral chromatography, asymmetric catalysis
Primary AmineReactive site for polymerization (e.g., amidation)Synthesis of high-performance polyamides
Morpholine RingEnhances thermal stability, hydrophilicity, and metal coordinationpH-responsive hydrogels, ion-exchange resins
Aliphatic BackboneProvides flexibility and modifies mechanical propertiesElastomers and flexible coatings

Integration with Bio-orthogonal Chemistry and Chemical Biology

Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govwebsite-files.com The functional groups on this compound are prime candidates for modification with bio-orthogonal handles. For instance, the primary amine can be readily functionalized with an azide (B81097) or an alkyne, allowing it to participate in "click" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govspringernature.com

This capability allows the molecule to be used as a molecular probe to tag and visualize biomolecules, or as a component in targeted drug delivery systems. springernature.com By attaching a fluorescent dye to the scaffold via a bio-orthogonal linker, researchers can track its distribution and interactions within cells. This emerging area holds the potential to develop sophisticated tools for studying complex biological systems and for creating precisely targeted therapeutic agents. biorxiv.org The ability to install two different bio-orthogonal handles could even allow for dual-labeling experiments. biorxiv.orgmit.edu

Table 7.2.1: Bio-orthogonal Reactions Amenable to this compound

Reaction NameRequired Functional GroupKey Features & Applications
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide or Terminal AlkyneHigh efficiency and specificity; used for bioconjugation and labeling. springernature.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide and a strained alkyne (e.g., DBCO)Copper-free, ideal for live-cell imaging. mit.edu
Tetrazine LigationTetrazine and a strained alkene (e.g., TCO)Extremely fast reaction kinetics, suitable for in vivo applications. springernature.com
Oxime/Hydrazone LigationAldehyde/Ketone and Aminooxy/HydrazineReversible ligation useful for dynamic systems. nih.gov

Advancements in Automated Synthesis and High-Throughput Screening

Modern drug discovery and materials science rely heavily on the rapid synthesis and screening of large libraries of compounds. nih.gov The structure of this compound is well-suited for automated synthesis platforms, such as flow chemistry systems. These systems allow for precise control over reaction conditions, leading to higher yields, improved purity, and the ability to quickly generate a diverse range of derivatives by varying the inputs.

Following synthesis, these compound libraries can be subjected to high-throughput screening (HTS) to identify "hits" with desired biological activities or material properties. nih.govnih.gov For example, derivatives of this compound could be screened against a panel of enzymes or cell lines to identify new drug candidates. nih.gov This combination of automated synthesis and HTS significantly accelerates the pace of research and development, enabling the exploration of a vast chemical space in a short period.

Table 7.3.1: Comparison of Synthesis and Screening Methodologies

MethodologyTraditional ApproachModern ApproachAdvantages of Modern Approach
Synthesis Batch synthesis in round-bottom flasksAutomated flow chemistryFaster reaction times, better control, improved safety and scalability.
Purification Manual column chromatographyAutomated flash chromatography/preparative HPLCHigher throughput, better reproducibility.
Screening Individual compound testingHigh-Throughput Screening (HTS) of compound librariesMassively parallel testing, rapid identification of active compounds. nih.gov

Future Directions in Sustainable Chemical Manufacturing

The principles of green chemistry are increasingly guiding the development of new chemical processes to minimize environmental impact. mdpi.comjocpr.comresearchgate.net The synthesis of chiral molecules like this compound is an area where sustainable practices can have a significant effect. Future research will likely focus on developing biocatalytic routes using enzymes, such as transaminases, which can create the desired stereoisomer with high selectivity under mild, aqueous conditions, thus avoiding harsh reagents and organic solvents. semanticscholar.org

Furthermore, there is a drive to use renewable feedstocks and to design synthetic pathways with high atom economy, where most of the atoms from the reactants are incorporated into the final product, minimizing waste. jocpr.commdpi.com Recently, efficient, one or two-step, redox-neutral protocols using inexpensive reagents have been reported for converting 1,2-amino alcohols to morpholines, highlighting a move towards more environmentally friendly methods. nih.gov These green manufacturing approaches not only reduce the environmental footprint but can also lead to more cost-effective and safer production processes. mdpi.com

Table 7.4.1: Green Chemistry Metrics for Evaluating Synthesis Routes

MetricDescriptionGoal for Sustainability
Atom Economy The measure of how many atoms from the starting materials end up in the desired product.Maximize (approaching 100%)
E-Factor (Environmental Factor) The total mass of waste produced per unit mass of product.Minimize (approaching 0)
Process Mass Intensity (PMI) The total mass of materials used (water, solvents, reagents) per unit mass of the final product.Minimize
Solvent Selection Choosing solvents that are non-toxic, renewable, and have a low environmental impact.Use of water, supercritical CO2, or bio-solvents. jocpr.com

Therapeutic Potential Beyond Current Scope

The morpholine nucleus is a well-established pharmacophore present in numerous approved drugs, including antibiotics and anticancer agents. researchgate.net While the primary applications of this compound may currently be as a building block, its derivatives hold significant, unexplored therapeutic potential. The specific combination of the morpholine ring, a chiral center, and amine/alcohol functionalities offers a unique three-dimensional structure for interacting with biological targets.

Future research could explore derivatives of this scaffold for a wide range of diseases. For example, modifications of the primary amine or the morpholine nitrogen could lead to novel inhibitors of kinases, proteases, or other enzymes implicated in cancer or inflammatory diseases. The chiral nature of the compound is particularly important, as different enantiomers often exhibit vastly different pharmacological activities. The exploration of this scaffold in medicinal chemistry could uncover new classes of drugs with novel mechanisms of action and improved therapeutic profiles. e3s-conferences.orgnih.gov

Table 7.5.1: Exploratory Therapeutic Areas for this compound Derivatives

Therapeutic AreaRationale for ExplorationPotential Molecular Targets
Oncology The morpholine ring is a key component of successful kinase inhibitors (e.g., Gefitinib).Kinases (e.g., PI3K, mTOR), DNA repair enzymes. researchgate.net
Infectious Diseases The scaffold is present in antibiotics like Linezolid and antifungals like Fenpropimorph. researchgate.netBacterial ribosome, fungal enzymes.
Neurodegenerative Diseases Amino alcohol structures are found in compounds targeting CNS receptors and enzymes.G-protein coupled receptors (GPCRs), monoamine oxidase (MAO).
Anti-inflammatory Morpholine derivatives have shown anti-inflammatory properties. mdpi.comCyclooxygenase (COX) enzymes, cytokines.

Q & A

Q. What are the optimal storage conditions for (S)-1-Amino-3-morpholinopropan-2-ol to ensure stability during experimental use?

The compound should be stored at 2–8°C in a tightly sealed container under inert gas to prevent degradation via oxidation or moisture absorption. Stability studies indicate that deviations from these conditions (e.g., room temperature) may lead to decomposition, particularly affecting the amine and morpholine functional groups. Researchers should monitor purity via HPLC or NMR before critical experiments .

Q. How can researchers confirm the enantiomeric purity of this compound in synthesized batches?

Enantiomeric purity (>99% e.e.) can be validated using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane:isopropanol (80:20) with 0.1% diethylamine. Alternatively, polarimetric analysis or NMR with chiral shift reagents (e.g., europium tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorate]) can distinguish stereoisomers. Cross-referencing with synthetic intermediates (e.g., stereospecific protecting groups) is advised to minimize racemization risks .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • 1H/13C NMR : Confirm the presence of the morpholine ring (δ 3.6–3.8 ppm for OCH2CH2N) and the chiral amine (δ 1.8–2.2 ppm for NH2).
  • FT-IR : Identify N-H stretching (3250–3350 cm⁻¹) and morpholine C-O-C absorption (1100–1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+ at m/z 161.13 for C7H17N2O2+) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s nucleophilic sites (amine group) and steric effects from the morpholine ring. For example:

ParameterValue/Outcome
Amine pKa (calculated)~9.2 (suitable for Schiff base formation)
HOMO/LUMO Energy Gap5.3 eV (indicates moderate reactivity)
Pairing these insights with experimental validation (e.g., reaction kinetics) reduces trial-and-error in designing derivatives .

Q. What methodologies resolve discrepancies in biological activity data between stereoisomers of amino-morpholinopropanol derivatives?

  • Structure-Activity Relationship (SAR) Studies : Compare IC50 values of (S)- and (R)-isomers in target assays (e.g., enzyme inhibition).
  • Crystallography : Resolve binding modes using X-ray diffraction of protein-ligand complexes.
  • Metabolic Stability Assays : Assess stereospecific degradation in liver microsomes to rule out pharmacokinetic confounding factors .

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

Systematic solubility testing under controlled conditions (25°C, inert atmosphere) is essential. For example:

SolventSolubility (mg/mL)Notes
Water15.2pH-dependent (optimal at pH 6–7)
Ethanol42.7Enhanced by H-bonding
Dichloromethane<1.0Limited due to polarity mismatch
Discrepancies may arise from impurities or residual solvents; thus, pre-purification via recrystallization (ethanol/water) is recommended .

Data Contradiction and Validation

Q. What strategies mitigate risks of irreproducible results in synthetic protocols for this compound?

  • Batch-to-Batch Consistency : Use standardized starting materials (e.g., (S)-epichlorohydrin) and monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate:methanol 9:1).
  • Cross-Lab Validation : Collaborate with independent labs to replicate key steps (e.g., morpholine ring closure at 80°C for 12 hours).
  • Open Data Sharing : Publish raw NMR and HPLC chromatograms in supplementary materials to enhance transparency .

Q. How can researchers validate the absence of toxic byproducts in this compound synthesis?

  • LC-MS/MS Screening : Detect trace impurities (e.g., chlorinated intermediates) with a detection limit of 0.01%.
  • Ames Test : Assess mutagenicity of isolated batches using Salmonella typhimurium strains TA98/TA100.
  • In Silico Toxicity Prediction : Tools like Derek Nexus or ProTox-II can flag structural alerts (e.g., genotoxic amines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-Amino-3-morpholinopropan-2-ol
Reactant of Route 2
Reactant of Route 2
(S)-1-Amino-3-morpholinopropan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.